Silane, trimethoxy(oxiranylmethyl)-
Overview
Description
Silane, trimethoxy(oxiranylmethyl)-, also known as glycidoxypropyl trimethoxysilane, is an organosilicon compound. It is widely used as a coupling agent to enhance the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the production of advanced materials due to its ability to form strong bonds with both organic and inorganic substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, trimethoxy(oxiranylmethyl)- is typically synthesized through the reaction of glycidol with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Glycidol} + \text{Trimethoxysilane} \rightarrow \text{Silane, trimethoxy(oxiranylmethyl)-} ]
Industrial Production Methods
In industrial settings, the production of silane, trimethoxy(oxiranylmethyl)- involves the use of a fixed bed reactor. The process includes the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction with glycidol. This method is efficient and suitable for large-scale production due to its simplicity and convenience .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethoxy(oxiranylmethyl)- undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further react to form siloxane bonds.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Addition Reactions: Nucleophiles such as amines or alcohols are commonly used.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Addition Reactions: Various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
Silane, trimethoxy(oxiranylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to enhance their compatibility with biological tissues.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Mechanism of Action
The mechanism of action of silane, trimethoxy(oxiranylmethyl)- involves the formation of covalent bonds with both organic and inorganic substrates. The compound’s trimethoxy groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. The oxirane ring can react with nucleophiles, allowing the compound to form strong bonds with a variety of materials .
Comparison with Similar Compounds
Similar Compounds
Silane, trimethoxy(propyl)-: Similar in structure but lacks the oxirane ring.
Silane, triethoxy(vinyl)-: Contains ethoxy groups instead of methoxy groups and a vinyl group instead of an oxirane ring.
Uniqueness
Silane, trimethoxy(oxiranylmethyl)- is unique due to its oxirane ring, which allows it to undergo ring-opening reactions with nucleophiles. This property makes it particularly valuable in applications requiring strong adhesion and compatibility with a wide range of materials .
Properties
IUPAC Name |
trimethoxy(oxiran-2-ylmethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4Si/c1-7-11(8-2,9-3)5-6-4-10-6/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZOECJMOZWTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC1CO1)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619104 | |
Record name | Trimethoxy[(oxiran-2-yl)methyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20222-57-5 | |
Record name | Trimethoxy[(oxiran-2-yl)methyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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